molecular formula C19H30N2O3 B10852730 propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime

propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime

Cat. No.: B10852730
M. Wt: 334.5 g/mol
InChI Key: JNUCPQPMMFLJDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-(nonyloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl oxime linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitrate derivatives.

    Reduction: The oxime group can be reduced to amines under specific conditions.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylcarbamoyl derivatives.

Scientific Research Applications

Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of bioactive fatty acid amides, including anandamide. By inhibiting FAAH, Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime increases the levels of these bioactive molecules, thereby modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an oxime and a phenylcarbamoyl group. This combination allows it to effectively inhibit FAAH, making it a valuable tool in research focused on the modulation of bioactive fatty acid amides .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-nonoxyphenyl)carbamate

InChI

InChI=1S/C19H30N2O3/c1-4-5-6-7-8-9-10-15-23-18-13-11-17(12-14-18)20-19(22)24-21-16(2)3/h11-14H,4-10,15H2,1-3H3,(H,20,22)

InChI Key

JNUCPQPMMFLJDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C

Origin of Product

United States

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